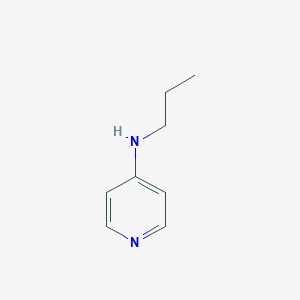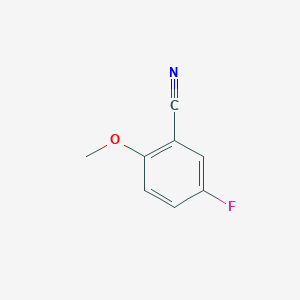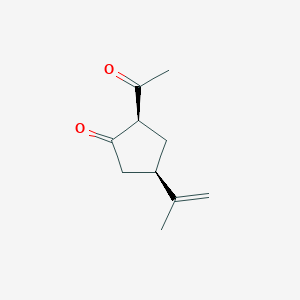
(2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one is a chemical compound that belongs to the class of cyclopentanone derivatives. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
(2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been shown to have neuroprotective effects and potential applications in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which may limit its application in certain experiments.
Future Directions
There are several future directions for the research and development of (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one. One of the potential directions is the synthesis of new derivatives of this compound with enhanced properties and applications. Another direction is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, the application of (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in the field of organic electronics is an area of potential future research.
Synthesis Methods
The synthesis of (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one can be achieved through several methods. One of the most common methods is the aldol condensation of cyclopentanone with acetaldehyde in the presence of a base catalyst. Another method involves the reaction of cyclopentanone with allyl bromide in the presence of a base catalyst to form 4-allylcyclopentanone, which is then subjected to Claisen rearrangement to obtain (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one.
Scientific Research Applications
(2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one has various scientific research applications. It is commonly used as a starting material for the synthesis of other complex organic compounds. It is also used as a chiral building block in the synthesis of natural products and pharmaceuticals. Additionally, (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one has potential applications in the field of organic electronics due to its unique electronic properties.
properties
CAS RN |
165173-39-7 |
|---|---|
Product Name |
(2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one |
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-9(7(3)11)10(12)5-8/h8-9H,1,4-5H2,2-3H3/t8-,9-/m1/s1 |
InChI Key |
DHLRZNUMMOVMSZ-RKDXNWHRSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1C[C@@H](C(=O)C1)C(=O)C |
SMILES |
CC(=C)C1CC(C(=O)C1)C(=O)C |
Canonical SMILES |
CC(=C)C1CC(C(=O)C1)C(=O)C |
synonyms |
Cyclopentanone, 2-acetyl-4-(1-methylethenyl)-, (2R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)

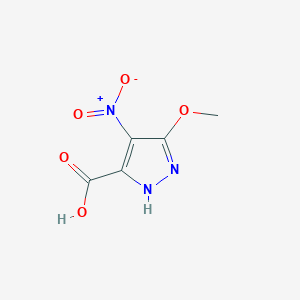

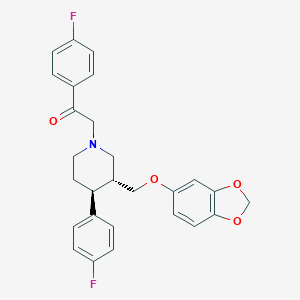
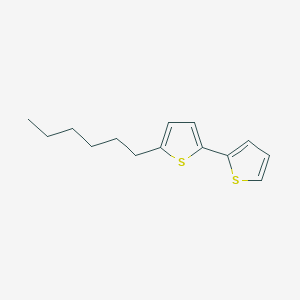

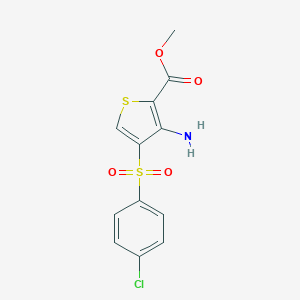
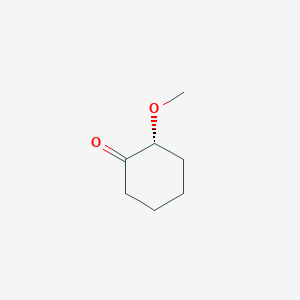
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)
